5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H10F3N3O3 and its molecular weight is 337.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Cytochrome P450 Enzyme Metabolism
Cytochrome P450 (CYP) enzymes are crucial in metabolizing a vast array of structurally diverse drugs. The selectivity and potency of chemical inhibitors for specific CYP isoforms are vital for predicting drug-drug interactions (DDIs). Compounds like 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid are often used in phenotyping studies to determine the contribution of various CYP isoforms to total drug metabolism, aiding in the accurate prediction and avoidance of potential DDIs (Khojasteh et al., 2011).
Scaffold in Heterocyclic Compound Synthesis
The chemistry of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their importance as building blocks in synthesizing a variety of heterocyclic compounds. Their reactivity makes them valuable for constructing complex molecules, including heterocyclic structures and dyes, highlighting their potential in drug design and organic synthesis (Gomaa & Ali, 2020).
Structural Analysis via NMR Spectroscopy and Quantum Chemistry
Compounds with structural similarities to this compound, particularly organophosphorus azoles, have been extensively studied using 31P NMR spectroscopy and quantum chemistry. These studies provide detailed insights into the stereochemical structure and isomerization processes, which are essential for understanding the chemical behavior and potential applications of these compounds (Larina, 2023).
Microwave-Assisted Synthesis of Azaheterocyclic Systems
The compound falls under the category of azaheterocycles, which are crucial in synthesizing various pharmaceuticals and active intermediates. Microwave-assisted synthesis offers advantages such as reduced reaction times and improved yield efficiency, highlighting the potential of compounds like this compound in efficient and sustainable chemical synthesis processes (Sakhuja et al., 2012).
Biological Applications
Pyrazole carboxylic acid derivatives, structurally related to the compound , exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This indicates the potential of this compound and its derivatives in medicinal chemistry and drug development (Cetin, 2020).
Properties
IUPAC Name |
5-pyrrol-1-yl-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)24-11-5-3-10(4-6-11)21-13(20-7-1-2-8-20)12(9-19-21)14(22)23/h1-9H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIIFUNIAOAVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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